3,4-Dimethoxyphenylmethylsulfone
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Overview
Description
3,4-Dimethoxyphenylmethylsulfone is an organic compound with the molecular formula C₉H₁₂O₄S and a molecular weight of 216.25 g/mol . It is characterized by the presence of two methoxy groups attached to a phenyl ring, which is further connected to a methylsulfone group. This compound is primarily used in research settings and has various applications in chemistry and biology.
Mechanism of Action
Mode of Action
It’s worth noting that many sulfone compounds are known to interact with various enzymes and receptors, altering their function and leading to various biological effects .
Pharmacokinetics
Understanding these properties is crucial for predicting the compound’s bioavailability and its overall pharmacokinetic profile .
Action Environment
Factors such as temperature, pH, and the presence of other molecules can potentially affect the action of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxyphenylmethylsulfone typically involves the reaction of 3,4-dimethoxybenzyl chloride with sodium sulfinate under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the sulfinate anion attacks the benzyl chloride, resulting in the formation of the desired sulfone compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar nucleophilic substitution reactions. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxyphenylmethylsulfone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The methoxy groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted phenylmethylsulfones.
Scientific Research Applications
3,4-Dimethoxyphenylmethylsulfone has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenylmethylsulfide: Similar structure but with a sulfide group instead of a sulfone.
3,4-Dimethoxyphenylmethanol: Contains a hydroxyl group instead of a sulfone.
3,4-Dimethoxyphenylacetic acid: Features a carboxylic acid group instead of a sulfone.
Uniqueness
3,4-Dimethoxyphenylmethylsulfone is unique due to its specific combination of methoxy and sulfone groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1,2-dimethoxy-4-methylsulfonylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4S/c1-12-8-5-4-7(14(3,10)11)6-9(8)13-2/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPKJEPBZLUNSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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